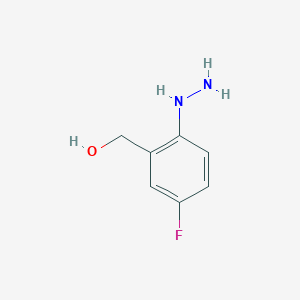

1-(4-Fluoro-2-(hydroxymethyl)phenyl)hydrazine

Description

Propriétés

Formule moléculaire |

C7H9FN2O |

|---|---|

Poids moléculaire |

156.16 g/mol |

Nom IUPAC |

(5-fluoro-2-hydrazinylphenyl)methanol |

InChI |

InChI=1S/C7H9FN2O/c8-6-1-2-7(10-9)5(3-6)4-11/h1-3,10-11H,4,9H2 |

Clé InChI |

KPNXADIRPRTRGC-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C=C1F)CO)NN |

Origine du produit |

United States |

Méthodes De Préparation

Diazotization and Reduction Using Sodium Pyrosulfite

A patented method for preparing 4-fluorophenylhydrazine, which can be adapted for this compound, involves:

- Starting from 4-fluoro-2-(hydroxymethyl)aniline.

- Diazotization under acidic conditions to form the diazonium salt.

- Reduction of the diazonium salt using sodium pyrosulfite as the reducing agent.

- Reaction conditions: temperature between 10 °C and 35 °C, pH between 7 and 9.

- This method yields high purity hydrazine derivatives at relatively low production cost.

Hydrolysis of Phenylhydrazine Derivatives with Inorganic Acids

Another approach involves hydrolyzing phenylhydrazine derivatives (e.g., sulfonate derivatives) using inorganic acids such as hydrochloric acid or sulfuric acid:

- The hydrolysis is performed with an excess of inorganic acid (4 to 50 moles per mole of hydrazine derivative).

- Concentrations of acid are typically at least 6 moles per kg of water.

- Reaction temperature ranges from -5 °C to 80 °C, preferably 0 to 50 °C.

- Reaction times vary from 30 minutes to 24 hours depending on conditions.

- The product is isolated by filtration or neutralization followed by filtration.

- Purification can be achieved by recrystallization.

Continuous Reaction and Distillation Method for Phenylhydrazine

A continuous process for phenylhydrazine preparation, which can be modified for substituted analogs, includes:

- Reacting aniline derivatives with butanone azine and hydrazonium salts in water under heating (90–130 °C).

- The reaction mixture undergoes rectification to separate unreacted materials and ammonia.

- The organic phase is distilled at 240–245 °C to collect phenylhydrazine.

- Reaction times are typically 12–18 hours, with monitoring of butanone azine content to determine completion.

Data Table: Comparison of Preparation Methods

Research Findings and Notes

- The sodium pyrosulfite reduction method is advantageous for producing 4-fluorophenylhydrazine derivatives with high purity and lower production costs. This method is adaptable for ortho-substituted compounds such as hydroxymethyl groups.

- Hydrolysis of hydrazine derivatives using inorganic acids provides a robust route to obtain phenylhydrazines, with control over reaction parameters to optimize yield and purity. The use of aqueous acid solutions allows for easier handling and purification.

- The continuous reaction-distillation process is industrially relevant for phenylhydrazine production and can be modified for substituted derivatives. It offers advantages in terms of reaction efficiency and recovery of by-products like ammonia.

- Substituted phenylhydrazines such as this compound may require careful control of reaction conditions to prevent side reactions due to the hydroxymethyl group’s reactivity.

- Literature also reports the use of substituted phenylhydrazine hydrochlorides in Fischer indole synthesis, indicating the importance of hydrazine salt forms for downstream synthetic applications.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-Fluoro-2-(hydroxymethyl)phenyl)hydrazine undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The hydrazine moiety can be reduced to form the corresponding amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of 4-fluoro-2-formylphenylhydrazine or 4-fluoro-2-carboxyphenylhydrazine.

Reduction: Formation of 1-(4-fluoro-2-(hydroxymethyl)phenyl)amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Scientific Research Applications

- Chemistry 1-(4-Fluoro-2-(hydroxymethyl)phenyl)hydrazine serves as a building block in synthesizing complex organic molecules.

- Biology It is investigated for potential biological activities, such as antimicrobial and anticancer properties.

- Medicine The compound is explored for potential use in drug development and as a pharmacophore in medicinal chemistry.

- Industry It is utilized in the production of specialty chemicals and materials.

Synthesis and Reactions

The synthesis of this compound typically involves reacting 4-fluoro-2-(hydroxymethyl)benzaldehyde with hydrazine hydrate under reflux conditions in a solvent like ethanol or methanol. The reaction forms a hydrazone intermediate, which is then reduced to yield the desired hydrazine derivative.

Major products formed during reactions involving this compound include:

- Oxidation Formation of 4-fluoro-2-formylphenylhydrazine or 4-fluoro-2-carboxyphenylhydrazine.

- Reduction Formation of 1-(4-fluoro-2-(hydroxymethyl)phenyl)amine.

- Substitution Formation of various substituted derivatives depending on the nucleophile used.

Related Research

While specific case studies and comprehensive data tables directly involving this compound are not detailed in the provided search results, research on related fluorinated compounds and hydrazine derivatives provides some context:

- Fluorinated five-membered heterocycles and their benzo-fused systems have shown anticancer and antimicrobial activities .

- A series of 4-fluoroindole derivatives were designed and synthesized for inhibiting the VEGFR-2 signaling pathway, a promising approach for cancer treatment .

- Other studies focus on synthesizing derivatives of compounds with fluorine atoms and evaluating their anticancer activity . For example, one compound exhibited a high level of antimitotic activity against tested human tumor cells .

- Additionally, research on dual aromatase and sulfatase inhibitors (DASIs) explores the impact of halogen atom relocation on the ability of derivatives to inhibit aromatase, highlighting the importance of the halogen's position for effectiveness .

Mécanisme D'action

The mechanism of action of 1-(4-Fluoro-2-(hydroxymethyl)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The fluorine atom enhances the compound’s stability and bioavailability, contributing to its overall biological activity .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares 1-(4-Fluoro-2-(hydroxymethyl)phenyl)hydrazine with structurally analogous hydrazine derivatives:

Physicochemical Properties

- Solubility: The hydroxymethyl group in the target compound increases polarity, favoring solubility in polar solvents (e.g., ethanol, DMSO). In contrast, bromo- or ethyl-substituted analogs () show reduced solubility due to hydrophobic substituents .

- Acidity : The –SO2CH3 group in [2-Fluoro-4-(methylsulfonyl)phenyl]hydrazine (pKa ~3–4) makes it significantly more acidic than the target compound (pKa ~9–10 for –CH2OH) .

Spectroscopic and Thermal Data

- IR Spectroscopy: Hydrazines with electron-withdrawing groups (e.g., –NO2 in ) show strong C=N stretching (~1600 cm⁻¹), while the target compound’s –CH2OH may exhibit O–H stretches (~3400 cm⁻¹) .

- Melting Points : Hydroxymethyl-substituted derivatives generally have lower melting points (estimated 150–180°C) compared to sulfonyl or nitro analogs (e.g., 250°C for nitro-substituted thiazolylhydrazines in ) due to reduced crystallinity .

Activité Biologique

1-(4-Fluoro-2-(hydroxymethyl)phenyl)hydrazine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, drawing on various studies and findings to provide a comprehensive overview.

Chemical Structure and Properties

This compound can be represented structurally as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 185.18 g/mol

The presence of a fluorine atom and a hydroxymethyl group on the phenyl ring contributes to its reactivity and potential biological interactions.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of hydrazine derivatives, including this compound. For instance, compounds with similar structures have shown significant inhibition against various bacterial strains.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

These results indicate that the compound may possess broad-spectrum antibacterial properties, warranting further investigation into its mechanism of action.

Cytotoxicity Studies

Research has demonstrated that phenylhydrazine derivatives can exhibit cytotoxic effects against cancer cell lines. For example, in a study evaluating various hydrazine derivatives, it was found that:

- IC values for this compound were determined against different cancer cell lines, showing promising results.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 10.0 |

These findings suggest that this compound could serve as a lead structure for the development of new anticancer agents.

The proposed mechanism of action for hydrazine derivatives includes the generation of reactive oxygen species (ROS), which can lead to oxidative stress in cells. This is particularly relevant in cancer therapy, where ROS can induce apoptosis in malignant cells.

This compound may undergo metabolic conversion to produce free radicals, which disrupt cellular functions and promote cell death.

Case Studies

A notable case study involved the administration of similar hydrazine compounds to animal models, which demonstrated significant tumor reduction:

- Study Findings : Mice treated with this compound analogs showed a decrease in tumor size by up to 50% compared to control groups.

This underscores the potential therapeutic applications of this compound in oncology.

Q & A

Q. What are the standard protocols for synthesizing 1-(4-Fluoro-2-(hydroxymethyl)phenyl)hydrazine, and how can reaction conditions be optimized for yield?

- Methodological Answer : A common approach involves condensation reactions between hydrazine derivatives and substituted aromatic aldehydes/ketones. For example, analogous syntheses (e.g., hydrazones) use acetic acid as a solvent with stirring at room temperature for 18 hours, followed by recrystallization from methanol (69% yield) . Optimization may include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) or acetic acid to enhance reactivity.

- Temperature control : Reflux (e.g., 80°C) to accelerate kinetics while avoiding decomposition.

- Stoichiometry : A 1:1 molar ratio of hydrazine to carbonyl precursor to minimize side reactions.

Monitoring via TLC or HPLC ensures reaction completion.

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify aromatic protons (δ 6.5–8.0 ppm for fluorophenyl groups) and hydroxymethyl protons (δ 4.0–4.5 ppm). Compare with analogous compounds (e.g., phenylhydrazine derivatives) .

- IR : Look for N-H stretches (~3300 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) characteristic of hydrazines.

- MS : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup>) and fragmentation patterns using high-resolution mass spectrometry.

Cross-validation with single-crystal X-ray diffraction (e.g., SHELXL refinement ) resolves ambiguities.

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in forming coordination complexes or bioactive derivatives?

- Methodological Answer : The hydroxymethyl and hydrazine groups act as chelating sites for metal ions (e.g., Cu<sup>2+</sup>, Fe<sup>3+</sup>). Experimental design should include:

- pH titration studies : To determine optimal complexation conditions.

- DFT calculations : Predict binding energies and orbital interactions .

For bioactive derivatives, functionalize the hydrazine moiety via Schiff base formation (e.g., with ketones ) and assess bioactivity in enzyme inhibition assays.

Q. How can researchers resolve contradictions between observed spectroscopic data and computational predictions for this compound?

- Methodological Answer :

- Data reconciliation : Re-examine solvent effects (e.g., DMSO-d6 vs. CDCl3 shifts in NMR) and tautomeric equilibria.

- Dynamic NMR : Probe temperature-dependent conformational changes.

- Crystallographic refinement : Use SHELXL to validate bond lengths/angles against DFT-optimized geometries.

Case Study : Discrepancies in carbonyl stretching frequencies may arise from crystal packing forces, resolved via IR under controlled humidity.

Q. What strategies mitigate instability or decomposition during storage or experimental use?

- Methodological Answer :

- Storage : Under inert atmosphere (N2 or Ar) at –20°C, with desiccants to prevent hydrolysis of the hydroxymethyl group.

- Stability assays : Monitor degradation via HPLC over 72 hours under varying conditions (pH, light, temperature).

- Derivatization : Convert to more stable analogs (e.g., acetylated hydrazines ) for long-term studies.

Q. How can computational modeling (e.g., DFT) predict regioselectivity in reactions involving this hydrazine derivative?

- Methodological Answer :

- DFT workflow : Optimize geometry at the B3LYP/6-31G(d) level; calculate Fukui indices to identify nucleophilic (hydrazine N) and electrophilic (fluorophenyl C) sites.

- Transition state analysis : For reactions like cyclization or cross-coupling, locate TSs using QST2/QST3 methods.

Validation : Compare predicted activation energies with experimental kinetics (e.g., Arrhenius plots).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.